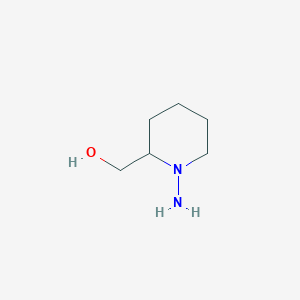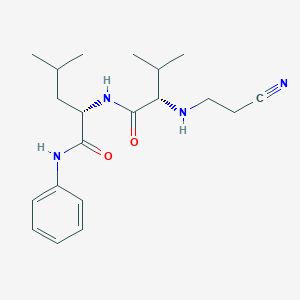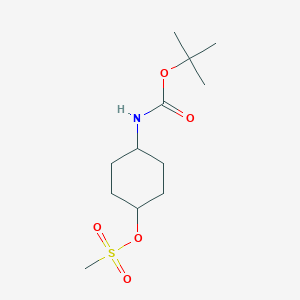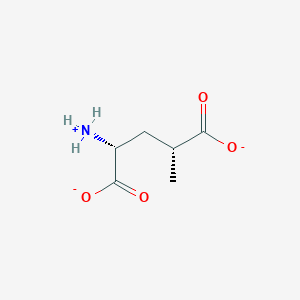
(1-Aminopiperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminopiperidin-2-yl)methanol, also known as APIM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. APIM has been found to possess properties that make it a promising candidate for the development of drugs for various diseases.
Mécanisme D'action
The mechanism of action of (1-Aminopiperidin-2-yl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to activate the adenosine A1 receptor, which has been linked to neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. This compound has also been found to have antiviral activity and to protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Aminopiperidin-2-yl)methanol in lab experiments is its relatively low toxicity. This compound has been found to have low acute toxicity in animal studies, which makes it a safer candidate for drug development. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (1-Aminopiperidin-2-yl)methanol. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of this compound in the treatment of viral infections, such as hepatitis C and herpes simplex virus. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurodegenerative diseases and mood disorders.
Méthodes De Synthèse
(1-Aminopiperidin-2-yl)methanol can be synthesized through a multi-step process that involves the reaction of piperidine with formaldehyde, followed by reduction with sodium borohydride. The resulting product is this compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
(1-Aminopiperidin-2-yl)methanol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to have antiviral activity against hepatitis C virus and herpes simplex virus. Furthermore, this compound has been investigated for its potential use in treating Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
188053-40-9 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(1-aminopiperidin-2-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c7-8-4-2-1-3-6(8)5-9/h6,9H,1-5,7H2 |
Clé InChI |
LCKROAOBTKHRIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CO)N |
SMILES canonique |
C1CCN(C(C1)CO)N |
Synonymes |
2-Piperidinemethanol,1-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)


![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)

![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)

![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)



